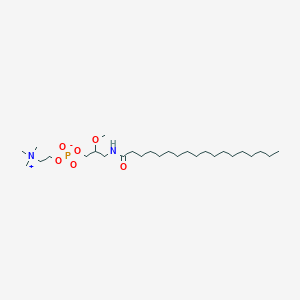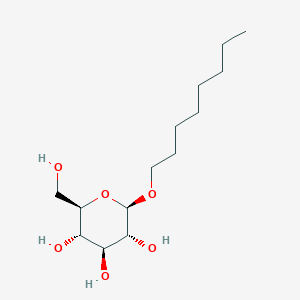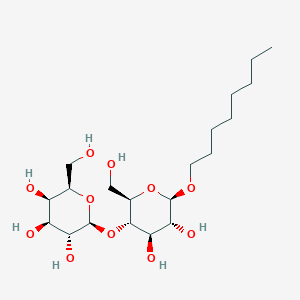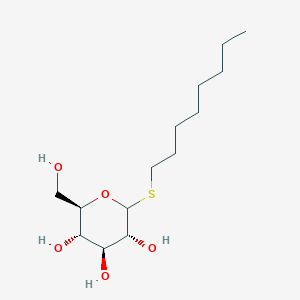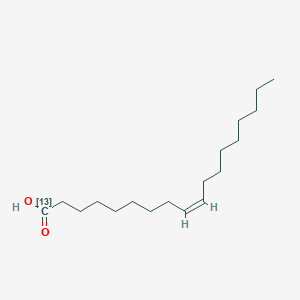![molecular formula C17H24N4O7S2 B013862 N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide CAS No. 143541-95-1](/img/structure/B13862.png)
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of ethylenediamine-N,N,N',N'-tetraamides, including compounds related to N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, involves complex organic reactions that introduce substituents affecting the molecular and supramolecular geometries of these compounds. These synthetic processes are tailored to modify the chemical functionalities and enhance the compound's ability to interact with metal ions or participate in further chemical transformations (Rajput, Sanphui, & Biradha, 2007).
Molecular Structure Analysis
The molecular geometry of derivatives of ethylenediamine-N,N,N',N'-tetraamides, including the compound of interest, can exhibit various types of molecular geometries depending on the substituents. These geometries are crucial for understanding the compound's interaction with metal ions and its overall chemical reactivity. The presence of intramolecular hydrogen bonds and the specific geometrical arrangements play a significant role in the compound's stability and reactivity (Rajput, Sanphui, & Biradha, 2007).
Chemical Reactions and Properties
The chemical reactivity of N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, like its parent compounds, involves chelation with metal ions. These reactions are influenced by the ethylenediamine backbone and the specific substituents, affecting the compound's ability to sequester metals. The introduction of the pyridylthio group may enhance its selectivity or affinity for certain metal ions, making it useful for applications in metal ion sequestration or as a ligand in coordination chemistry (Bass & Fromm, 1985).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined by their molecular geometry and the nature of substituents. The analysis of crystal structures of ethylenediamine-N,N,N',N'-tetraamides derivatives reveals the impact of substituents on the compounds' physical properties, including their phase stability, solubility in various solvents, and interaction with light and other electromagnetic radiation (Rajput, Sanphui, & Biradha, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, pH sensitivity, and behavior in different chemical environments, are crucial for understanding the applications and limitations of N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide. The chelating ability, influenced by the ethylenediamine core and the substituents, determines its interaction with metal ions, which is a key aspect of its chemical behavior and applications (Bass & Fromm, 1985).
Applications De Recherche Scientifique
N-(o-hydroxycyclohexyl)-ethylenediamine-N,N′N′-triacetic acid acts as a complexing agent for several metal cations and has a stabilizing effect (Schubert, Anderegg, & Schwarzenbach, 1960).
Ethylenediamine tetraacetic acid can disrupt sugar-salt complexes, enhancing sugar recovery in the sugar industry (Shukla & Prabhu, 1958).
Thermochemical studies of acid-base interactions in solutions of derivatives of ethylenediamine-N,N,N',N'-tetraacetic acid reveal insights into the structural features of these compounds (Gridchin, 2017).
Bifunctional poly(amino carboxylate) chelating agents can be prepared from the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines (McMurry et al., 1992).
Platinum(II) and palladium(II) complexes with dithiocarbamates and amines, including those related to ethylenediamine-N,N,N',N'-tetraacetic acid derivatives, show in vitro cytostatic activity against human leukemic HL-60 and HeLa cells (Faraglia et al., 2001).
The crystal structures of ethylenediamine-N,N,N',N'-tetraamides exhibit variations in molecular geometries based on substituents, affecting their potential applications (Rajput, Sanphui, & Biradha, 2007).
Biodegradable chelating agents like ethylenediaminedisuccinic acid are being explored for use in various industrial, agricultural, and domestic applications (Pinto, Neto, & Soares, 2014).
Propriétés
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-oxo-2-[2-(pyridin-2-yldisulfanyl)ethylamino]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O7S2/c22-13(18-5-8-29-30-14-3-1-2-4-19-14)9-20(10-15(23)24)6-7-21(11-16(25)26)12-17(27)28/h1-4H,5-12H2,(H,18,22)(H,23,24)(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUUZMAGWSBIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409155 | |
| Record name | 2,2'-[(2-{(Carboxymethyl)[2-oxo-2-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)ethyl]amino}ethyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide | |
CAS RN |
143541-95-1 | |
| Record name | 2,2'-[(2-{(Carboxymethyl)[2-oxo-2-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)ethyl]amino}ethyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



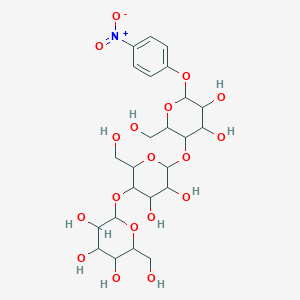


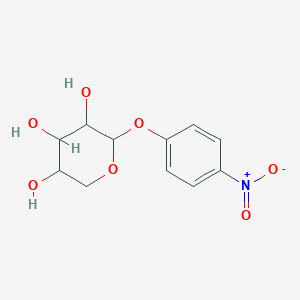


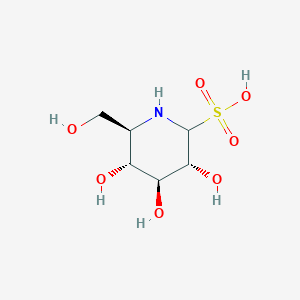

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)
